1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one, or abbreviated as DCPMIP, is a novel compound that has been studied for its potential applications in various scientific fields. DCPMIP has a diverse range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
DCPMIP has been studied for its potential applications in various scientific fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the treatment of HIV and other viral infections.
Mechanism Of Action
The exact mechanism of action of DCPMIP is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). In addition, it is believed to act by modulating the activity of transcription factors and other proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
DCPMIP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to modulate the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of transcription factors and other proteins involved in the regulation of gene expression. Furthermore, it has been found to possess anti-diabetic and anti-viral properties.
Advantages And Limitations For Lab Experiments
DCPMIP has several advantages for lab experiments. First, it is a relatively simple compound to synthesize and is readily available in the market. Second, it is easily soluble in a variety of solvents, making it suitable for use in a wide range of laboratory experiments. Third, it is relatively stable and has a low toxicity profile. However, DCPMIP is also associated with several limitations. For example, it is not as potent as some other compounds, making it less suitable for use in certain experiments. In addition, it has a relatively short shelf life, making it unsuitable for long-term storage.
Future Directions
DCPMIP has many potential future directions. First, it could be used to develop new drugs to treat various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Second, it could be used to develop new drugs to treat viral infections, such as HIV. Third, it could be used to develop new drugs to treat cancer. Fourth, it could be used to develop new drugs to treat inflammation. Fifth, it could be used to develop new drugs to treat oxidative stress. Sixth, it could be used to develop new drugs to treat neurological disorders. Seventh, it could be used to develop new drugs to treat metabolic disorders. Finally, it could be used to develop new drugs to treat cardiovascular diseases.
Synthesis Methods
DCPMIP is a complex compound that is synthesized through a multi-step process. The first step involves the condensation of 2,4-dichlorophenylcarbonyl chloride and 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with indene-2,3-dione, which is then treated with a catalytic amount of sodium borohydride to form the final product, DCPMIP.
properties
IUPAC Name |
1-(2,4-dichlorobenzoyl)-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O3/c1-31-15-9-6-13(7-10-15)21-20-22(16-4-2-3-5-17(16)23(20)29)28(27-21)24(30)18-11-8-14(25)12-19(18)26/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIPLTRBVGLYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C(=O)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-D]pyrazol-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.